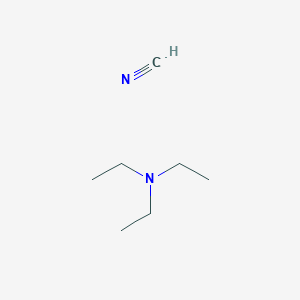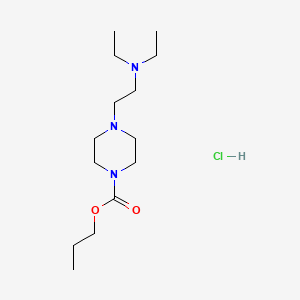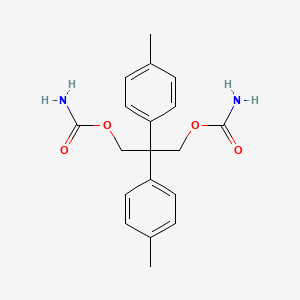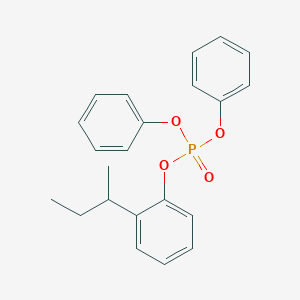
Propanedioic acid, (oxiranylmethyl)pentyl-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, (oxiranylmethyl)pentyl-, diethyl ester is a chemical compound with the molecular formula C15H26O5. It is known for its unique structure, which includes an oxirane (epoxide) ring and ester functional groups. This compound is used in various scientific and industrial applications due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid, (oxiranylmethyl)pentyl-, diethyl ester typically involves the esterification of propanedioic acid derivatives with appropriate alcohols. One common method is the reaction of diethyl malonate with an epoxide-containing alcohol under acidic or basic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize catalysts to enhance reaction rates and yields. The use of continuous flow reactors and optimized reaction conditions ensures efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, (oxiranylmethyl)pentyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or epoxide sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the ester or epoxide groups under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and diols.
Substitution: Amides, thioesters, and other substituted derivatives.
Applications De Recherche Scientifique
Propanedioic acid, (oxiranylmethyl)pentyl-, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propanedioic acid, (oxiranylmethyl)pentyl-, diethyl ester involves its reactivity with various biological and chemical targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes and other biomolecules. The ester groups can be hydrolyzed to release active carboxylic acids, which further participate in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, lacking the oxirane ring.
Ethyl acetoacetate: Contains a keto group instead of an oxirane ring.
Dimethyl malonate: Similar structure but with methyl ester groups instead of ethyl.
Uniqueness
Propanedioic acid, (oxiranylmethyl)pentyl-, diethyl ester is unique due to the presence of both an oxirane ring and ester groups, which confer distinct reactivity and versatility compared to other similar compounds. This combination of functional groups allows for a broader range of chemical transformations and applications.
Propriétés
Numéro CAS |
34706-56-4 |
|---|---|
Formule moléculaire |
C15H26O5 |
Poids moléculaire |
286.36 g/mol |
Nom IUPAC |
diethyl 2-(oxiran-2-ylmethyl)-2-pentylpropanedioate |
InChI |
InChI=1S/C15H26O5/c1-4-7-8-9-15(10-12-11-20-12,13(16)18-5-2)14(17)19-6-3/h12H,4-11H2,1-3H3 |
Clé InChI |
CLYNXOQGMQHJSK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CC1CO1)(C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



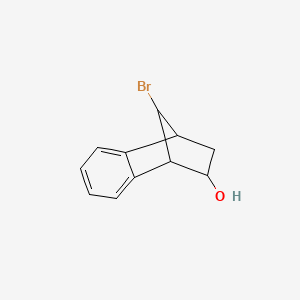
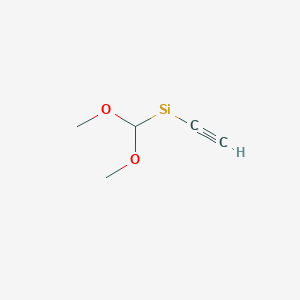
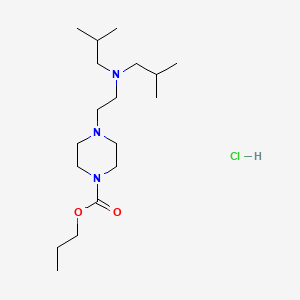
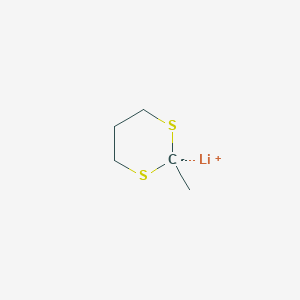
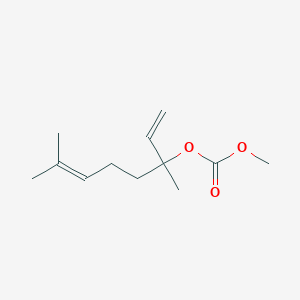
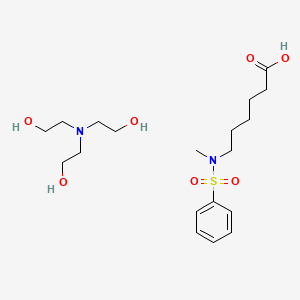
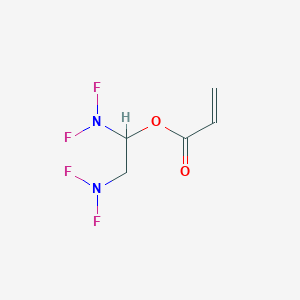
![1-(2-Chloroethyl)-3-[4-(propan-2-yl)cyclohexyl]urea](/img/structure/B14696565.png)
